1-(3-Ethylphenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3026-54-8 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(3-ethylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2/c1-2-11-4-3-5-12(10-11)14-8-6-13-7-9-14/h3-5,10,13H,2,6-9H2,1H3 |
InChI Key |
JFZTZMUMBVJPFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Design and Chemical Synthesis of 1 3 Ethylphenyl Piperazine Derivatives and Analogues
Rational Design Strategies for Structural Modification of Piperazine (B1678402) Scaffolds
The rational design of piperazine-based compounds is a key strategy in drug discovery, aiming to enhance the interaction of molecules with their biological targets while improving drug-like properties. nih.govnih.gov The piperazine ring's two nitrogen atoms offer opportunities for structural modification, influencing factors like solubility, basicity (pKa), and the ability to form hydrogen bonds with target proteins. nih.govresearchgate.net Design strategies often focus on modifying substituents at the N1 and N4 positions to fine-tune the molecule's pharmacodynamic and pharmacokinetic characteristics. nih.gov
The introduction of various aromatic and heteroaromatic systems is a common strategy to explore and optimize interactions with biological targets. researchgate.net Attaching different aryl or heteroaryl groups to the piperazine core can significantly influence the compound's biological activity. For instance, in the development of novel chalcone-piperazine derivatives, the nature of the N-phenylpiperazine substituent was found to be important for inhibitory activity. nih.gov
Heterocyclic hybrid frameworks, which combine the piperazine scaffold with other rings like thiazole (B1198619) or pyrazole, have gained significant attention. acs.org This molecular hybridization aims to enhance efficacy, potentially by allowing the molecule to interact with multiple targets or by improving its binding affinity to a single target. acs.org For example, the development of quinoline-benzimidazole scaffolds bearing a piperazine acetamide (B32628) moiety was a rational approach to designing potent α-glucosidase inhibitors. nih.gov The choice of the specific aromatic or heteroaromatic group is often guided by the structure of the target's binding site, aiming to establish favorable interactions such as π-π stacking or hydrogen bonds.
The systematic modification of linker chains and side chains is a critical aspect of optimizing the activity of piperazine derivatives. Most N-arylpiperazine compounds feature a flexible aliphatic chain that connects the core piperazine structure to a second pharmacophoric group. mdpi.com The length and nature of this linker are pivotal for orienting the pharmacophoric groups correctly for interaction with target macromolecules. mdpi.com
Synthesis of N-Arylpiperazine Conjugates for Mechanistic Studies
The synthesis of N-arylpiperazine conjugates is essential for investigating their mechanisms of action and for conducting structure-activity relationship (SAR) studies. A general and convenient method for synthesizing N-aryl piperazines involves the reaction of anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net This approach allows for the creation of a broad range of N-arylpiperazine cores, which can then be further functionalized.
For mechanistic studies, specific conjugates are often designed and synthesized. For instance, a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates were synthesized to evaluate their antimycobacterial activity. mdpi.com The synthetic route involved a three-step process starting with the reaction of a lipophilic isocyanate with (±)-(oxiran-2-yl)methanol, followed by the opening of the oxirane ring with various 1-(substituted phenyl)piperazines. mdpi.com Such syntheses provide a series of related compounds where one part of the molecule is systematically varied, allowing researchers to probe how these changes affect biological activity and to elucidate the mechanism of action.
Development of Thiazole-Piperazine Hybrid Systems
The development of hybrid molecules incorporating both a thiazole and a piperazine ring has emerged as a promising strategy in medicinal chemistry. mdpi.com This approach combines the pharmacophoric features of both heterocyclic systems into a single molecule. acs.org The rationale behind this strategy is that the resulting hybrid may exhibit synergistic or novel biological activities.
New thiazole-clubbed piperazine derivatives have been designed and synthesized as potential multitarget agents for conditions like Alzheimer's disease. researchgate.netnih.gov The synthesis of these hybrids can be achieved through various routes. One common method involves reacting a piperazine-containing intermediate with a thiazole precursor. For example, a series of novel piperazine-based bis(thiazoles) were synthesized by reacting bis(thiosemicarbazones) with C-acetyl-N-aryl-hydrazonoyl chlorides. rsc.org Another approach involved reacting 1-(4-fluorophenyl) piperazine with 4-fluorobenzaldehyde (B137897) as an initial step to create the target thiazole-piperazine hybrids. mdpi.com The resulting compounds are then evaluated for their biological activities, such as the inhibition of cholinesterase enzymes. mdpi.com
Exploration of Structurally Diverse Piperazine Analogues for Comparative Analysis
The exploration of structurally diverse piperazine analogues is fundamental for comparative analysis and for establishing robust structure-activity relationships (SAR). nih.gov By synthesizing and testing a library of related compounds, researchers can identify the structural features that are crucial for a desired biological effect.
For example, to understand the role of the piperazine moiety in histamine (B1213489) H3 and sigma-1 receptor binding, a comparative study was conducted between piperazine and piperidine (B6355638) derivatives. nih.gov The results showed that replacing a piperazine ring with a piperidine ring could dramatically shift the affinity towards the sigma-1 receptor while maintaining high affinity for the H3 receptor, highlighting the critical role of this specific structural element. nih.gov
In another example, a series of chalcone-piperazine derivatives were synthesized where the amine part was systematically altered to include N-phenylpiperazine, N-benzylpiperazine, and various substituted (fluorophenyl, methoxyphenyl) piperazines. tandfonline.com The evaluation of these analogues against specific enzymes revealed distinct inhibition profiles, allowing for a detailed comparative analysis.
The table below presents data from a study on thiazole-clubbed piperazine derivatives, illustrating how structural modifications impact inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). nih.gov
| Compound | R Group | hAChE IC₅₀ (µM) | hBuChE IC₅₀ (µM) |
| 10 | 4-Fluorophenyl | 0.151 | 0.135 |
| 19 | 2,4-Dichlorophenyl | 0.385 | 0.941 |
| 20 | 3,4,5-Trimethoxyphenyl | 0.412 | 0.103 |
| 21 | 4-Nitrophenyl | 0.531 | 1.150 |
| 24 | 4-Methylphenyl | 0.890 | 2.560 |
This interactive data table showcases the inhibitory concentrations (IC₅₀) of various thiazole-piperazine derivatives. The 'R Group' column specifies the substitution on the phenyl ring attached to the thiazole moiety. nih.gov
Such comparative analyses are invaluable for guiding the rational design of new, more potent, and selective piperazine-based therapeutic agents.
Receptor Binding and Functional Pharmacology of 1 3 Ethylphenyl Piperazine in Vitro Studies
Characterization of Receptor Binding Affinities (Kᵢ Values)
The binding affinity of a compound to a receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity. Phenylpiperazine derivatives have been evaluated for their affinity across a range of neurotransmitter receptors. While specific Kᵢ values for 1-(3-Ethylphenyl)piperazine are not consistently reported across all receptor types in the provided literature, the general class of N-phenylpiperazines exhibits significant affinity for dopamine (B1211576) and serotonin (B10506) receptors. For instance, certain N-phenylpiperazine analogs show high affinity for the dopamine D3 receptor, with Kᵢ values as low as 1.4 nM. nih.gov Similarly, derivatives can exhibit high affinity for the 5-HT1A receptor, with Kᵢ values around 14.3 nM. nih.gov
Investigation of Serotonin Receptor Subtype Interactions
Phenylpiperazine compounds are well-known for their interaction with serotonin (5-HT) receptors. The specific interactions are crucial for their pharmacological profile.
5-HT1A Receptor : Phenylpiperazine derivatives often display a notable affinity for the 5-HT1A receptor. researchgate.net The 5-HT1A receptor is a G protein-coupled receptor that plays a role in modulating emotional balance and neuronal activity. nih.gov Studies on various 2-fluorophenyl piperazine (B1678402) compounds have shown Kᵢ values at the 5-HT1A receptor ranging from approximately 14 nM to 199 nM. nih.gov
5-HT1B and 5-HT2 Receptors : Functional interactions between 5-HT1B and 5-HT1A or 5-HT2 receptors have been suggested by studies on related phenylpiperazines like m-chlorophenylpiperazine (m-CPP). nih.gov
5-HT2A and 5-HT2C Receptors : The 5-HT2A and 5-HT2C receptors, which share significant sequence homology, are implicated in a variety of physiological and behavioral processes. plos.org These receptors can form heteromeric complexes, creating a functional unit that may be a target for phenylpiperazine compounds. plos.org Research has focused on the binding affinities of various piperazine derivatives to both 5-HT1A and 5-HT2A receptors. researchgate.net
Comprehensive binding data for this compound across the full spectrum of serotonin receptors (5-HT1D, 5-HT1E, 5-HT1F, 5-HT2B, 5-HT3, 5-HT5A, 5-HT6, 5-HT7) is not detailed in the available search results.
Analysis of Dopamine Receptor Subtype Interactions
The interaction of phenylpiperazine analogs with dopamine receptor subtypes, particularly D2, D3, and D4, is a key area of research due to the high homology between these receptors.
D2 and D3 Receptors : N-phenylpiperazine analogs can be designed to bind selectively to the D3 versus the D2 dopamine receptor subtype. nih.gov Despite the similarity in their orthosteric binding sites, differences in signaling pathways allow for the development of selective ligands. nih.gov For example, incorporating a 4-(thiophen-3-yl)benzamide moiety into the N-phenylpiperazine structure can lead to compounds with high D3 receptor affinity (Kᵢ ≈ 0.2 nM) and over 150-fold selectivity versus the D2 receptor. nih.gov Some analogs have achieved D3 vs. D2 selectivity of over 450-fold. nih.gov
D4 Receptor : Phenylpiperazines have also been developed as selective ligands for the D4 receptor. By assembling phenylpiperazines with other chemical moieties, researchers have created compounds that preferentially interact with the D4 subtype. nih.gov
| Compound Class | D2 Kᵢ (nM) | D3 Kᵢ (nM) | D3 vs. D2 Selectivity | Reference |
|---|---|---|---|---|
| N-phenylpiperazines (general) | 349–7522 | 96–1413 | 1.0–7.5-fold | nih.gov |
| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | Varies | 1.4–43 | >450-fold (for best candidate) | nih.gov |
| 2,3-Dichlorophenylpiperazine Analogue | Varies | <1 | 56-fold | acs.org |
Modulation of Other Neurotransmitter Systems
Beyond the serotonergic and dopaminergic systems, phenylpiperazine derivatives have been shown to interact with other important neurotransmitter receptors.
Histamine (B1213489) Receptors : The histamine H3 receptor (H3R), a G protein-coupled receptor highly expressed in the central nervous system, is a known target for some piperazine-containing compounds. nih.govacs.org However, studies comparing piperazine and piperidine (B6355638) derivatives have found that the piperidine moiety is often a more critical structural element for high affinity at the histamine H3 receptor. nih.gov In some cases, replacing a piperidine core with a piperazine core can significantly reduce affinity for the H3R. nih.govnih.gov
Sigma Receptors : Sigma receptors (σ1 and σ2) are unique proteins involved in various cellular functions and are considered therapeutic targets. nih.gov Some H3R ligands with a piperazine or piperidine core have been found to possess a high affinity for sigma-1 (σ1) receptors. nih.gov Interestingly, structural choices between a piperazine and piperidine ring can dramatically alter sigma-1 receptor affinity; in one study, a piperidine-based compound showed high affinity for both H3 and σ1 receptors, while its direct piperazine analog was highly selective for the H3R with diminished σ1 affinity. nih.govacs.org
Enzyme Inhibition Mechanisms
The piperazine scaffold is present in molecules designed to inhibit certain enzymes.
Cholinesterases : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. While direct data on this compound is limited, the broader class of piperazine derivatives has been explored for cholinesterase inhibition.
α-Glucosidase : This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose. nih.gov Inhibition of α-glucosidase can delay carbohydrate digestion and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. nih.govnih.gov Compounds bearing the piperazine moiety are known to be potent inhibitors of α-glucosidase. researchgate.net The mechanism for some piperazine-containing inhibitors has been identified as noncompetitive, binding to an allosteric site near the enzyme's active site. researchgate.net
Investigation of Antimicrobial Activity Mechanisms (In Vitro)
Various piperazine derivatives have demonstrated significant in vitro antimicrobial and antifungal properties. researchgate.net The mechanism of action for piperazine-based antimicrobial agents is believed to involve targeting the bacterial cytoplasmic membrane. This interaction disrupts the membrane's integrity, leading to the leakage of essential intercellular components and ultimately causing cell death. nih.gov Piperazine derivatives have shown activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and MRSA, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netijcmas.com Some novel piperazine compounds have shown potent bactericidal activity with low minimum inhibitory concentrations (MIC) against specific strains like Shigella flexineri. ijcmas.com
Analysis of Cellular Proliferation Inhibition Mechanisms (In Vitro)
Derivatives of the phenylpiperazine class have been evaluated for their effects on cellular proliferation, particularly in the context of cancer research.
Cytotoxicity : In vitro studies using breast cancer cell lines (e.g., MCF7) have shown that certain phenylsulfonylpiperazine derivatives can impair cell viability with low IC50 values (the concentration required to inhibit a biological process by 50%). mdpi.com
Clonogenicity and Migration : The ability of individual cancer cells to form colonies (clonogenicity) is a measure of their self-renewing capacity. Treatment with specific piperazine derivatives has been shown to significantly reduce colony formation in vitro. mdpi.com These compounds can also exhibit antimigratory activity, potentially by affecting the expression of genes involved in cellular adhesion and transition mechanisms. mdpi.com
Toxicity : While evaluating therapeutic potential, in vitro toxicity against mammalian cell lines is also assessed. Some piperazine-linked compounds have been developed to have minimal toxicity in vitro while retaining their desired activity against pathogens. nih.gov
Metabolic Pathways and Stability of 1 3 Ethylphenyl Piperazine in Vitro Research
In Vitro Metabolic Stability Assays using Hepatic Microsomes and Hepatocytes
In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo intrinsic clearance of a compound. These assays typically utilize liver subcellular fractions, such as hepatic microsomes, or intact liver cells, like hepatocytes. Microsomes contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance.
The stability of a compound is determined by incubating it with the chosen biological matrix (microsomes or hepatocytes) and monitoring the decrease in its concentration over time. From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A short half-life and high clearance suggest rapid metabolism, which may predict poor bioavailability and a short duration of action in vivo.
While specific experimental data for 1-(3-Ethylphenyl)piperazine is not publicly available, the metabolic stability of analogous arylpiperazines can vary widely depending on their full chemical structure. For example, some piperazin-1-ylpyridazine derivatives have shown very rapid metabolism with microsomal half-lives as short as 2-3 minutes, whereas structural modifications can improve stability significantly. Given the presence of both an ethyl group and an unsubstituted piperazine (B1678402) nitrogen, this compound is expected to be a substrate for multiple metabolic enzymes, potentially leading to moderate to high clearance.
Table 1: Predicted In Vitro Metabolic Stability Parameters for this compound in Human Liver Microsomes (HLM) This table is predictive and illustrates a range of possible outcomes based on data for structurally related compounds.
| Parameter | Low Clearance Scenario | Moderate Clearance Scenario | High Clearance Scenario |
|---|---|---|---|
| In Vitro Half-Life (t½, min) | > 60 | 15 - 60 | < 15 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | < 15 | 15 - 80 | > 80 |
| Predicted In Vivo Extraction Ratio | Low | Intermediate | High |
Identification of Phase I Metabolic Transformations
Phase I metabolism involves the introduction or unmasking of functional groups on a parent molecule, typically making it more polar. For this compound, several Phase I pathways are predicted.
Aromatic hydroxylation is a common metabolic reaction for compounds containing a phenyl ring. This reaction is catalyzed by CYP450 enzymes and involves the addition of a hydroxyl (-OH) group to the aromatic ring. For this compound, hydroxylation could occur at various positions on the ethylphenyl ring. The resulting phenolic metabolites are then more susceptible to Phase II conjugation. Studies on other phenylpiperazine-containing compounds have confirmed that aromatic ring oxidation is a significant metabolic route nih.gov.
The piperazine ring is subject to several metabolic transformations. While this compound does not have an N-alkyl group that can be easily cleaved via N-dealkylation, the piperazine ring itself can undergo oxidative degradation. This can involve an initial oxidation step leading to the opening of the ring, forming ethylenediamine (B42938) derivatives. This pathway is a known, albeit complex, biotransformation route for many piperazine-containing drugs.
The nitrogen atoms within the piperazine ring are susceptible to N-oxidation, another common Phase I reaction catalyzed by CYP450s and flavin-containing monooxygenases (FMOs). This reaction forms N-oxide metabolites. For this compound, oxidation could occur at either the nitrogen attached to the phenyl ring (N-1) or the secondary amine nitrogen (N-4). In vitro studies of the drug fipexide, which contains a piperazine moiety, identified the formation of an N-oxide metabolite nih.gov.
Characterization of Phase II Metabolic Conjugations (e.g., Glucuronidation, Sulfation, Acetylation)
Phase II metabolism, or conjugation, involves the attachment of endogenous polar molecules to the functional groups introduced during Phase I. This process significantly increases the water solubility of the metabolites, facilitating their excretion from the body. longdom.org
The primary metabolites of this compound expected to undergo Phase II conjugation are the hydroxylated products from aromatic and aliphatic hydroxylation.
Glucuronidation : This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs). The phenolic metabolites of this compound would be prime substrates for O-glucuronidation.
Sulfation : This pathway involves the conjugation of a sulfonate group to a hydroxyl group, mediated by sulfotransferases (SULTs). Like glucuronidation, sulfation is a common fate for phenolic metabolites. For some arylpiperazines, sulfation has been noted as a key conjugation pathway.
Acetylation : The secondary amine nitrogen in the piperazine ring could potentially undergo acetylation, catalyzed by N-acetyltransferases (NATs), although this is often a less prominent pathway for piperazine moieties compared to oxidative metabolism.
Enzyme System Contribution to Metabolism (e.g., Cytochrome P450 Isoforms, Aldehyde Oxidase)
The metabolism of this compound is likely mediated by several enzyme systems, with the Cytochrome P450 (CYP) superfamily playing a central role in the oxidative Phase I reactions. Based on studies of analogous compounds, several specific isoforms can be implicated.
CYP2D6 and CYP3A4 : These two isoforms are heavily involved in the metabolism of a vast number of drugs, including many arylpiperazine derivatives. nih.govresearchgate.net They are likely contributors to the aromatic hydroxylation and N-oxidation of this compound.
CYP2E1, CYP1A2, and CYP2B6 : Research on the metabolism of ethylbenzene (B125841) has shown that the hydroxylation of the ethyl side-chain is primarily catalyzed by CYP2E1 (at low substrate concentrations) and by CYP1A2 and CYP2B6 (at higher concentrations) nih.gov. Therefore, these enzymes are predicted to be key mediators of the aliphatic hydroxylation of the ethyl group on this compound.
Table 2: Predicted Contribution of Enzyme Systems to the Metabolism of this compound
| Metabolic Pathway | Predicted Primary Contributing Enzymes |
|---|---|
| Aromatic Hydroxylation | CYP2D6, CYP3A4, CYP1A2 |
| Aliphatic (Ethyl) Hydroxylation | CYP2E1, CYP1A2, CYP2B6 |
| N-Oxidation | CYP3A4, FMOs |
| Piperazine Ring Degradation | CYP3A4, Other CYPs |
| Glucuronidation | UGTs (e.g., UGT1A family, UGT2B family) |
| Sulfation | SULTs (e.g., SULT1A1, SULT1E1) |
Analysis of Reactive Metabolite Formation and Trapping Techniques (In Vitro) for this compound
In vitro studies are crucial for identifying potential metabolic liabilities of new chemical entities, such as the formation of reactive metabolites. These transient, electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions. For compounds containing an arylpiperazine scaffold, such as this compound, two primary sites are susceptible to metabolic activation: the piperazine ring and the ethylphenyl moiety. To investigate this, in vitro assays employing trapping agents are utilized to capture and stabilize these reactive intermediates for subsequent analysis.
The primary techniques involve incubating the parent compound with liver microsomes, which contain a high concentration of cytochrome P450 enzymes responsible for oxidative metabolism, in the presence of a nucleophilic trapping agent. Glutathione (B108866) (GSH) is commonly used to trap "soft" electrophiles, while cyanide (CN⁻) is effective in trapping "hard" electrophiles like iminium ions. The resulting stable adducts are then typically identified and characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Hypothesized Bioactivation Pathways
Based on the known metabolism of other arylpiperazine compounds, two main bioactivation pathways can be postulated for this compound:
Oxidation of the Piperazine Ring: The piperazine moiety is a common site for metabolic activation. Oxidation at the carbon atom alpha to the nitrogen can lead to the formation of a reactive iminium ion. This hard electrophile can be subsequently trapped by cyanide.
Oxidation of the Ethylphenyl Ring: The ethylphenyl group can undergo oxidation to form various reactive species. Aromatic hydroxylation followed by further oxidation can lead to the formation of a reactive quinone-imine, a soft electrophile that can be trapped by glutathione.
In Vitro Trapping Studies
To investigate these potential pathways for this compound, in vitro studies with human liver microsomes (HLM) would be conducted. These experiments would involve separate incubations with glutathione and potassium cyanide as trapping agents.
Glutathione Trapping:
In these incubations, this compound would be incubated with HLM in the presence of NADPH (as a cofactor for P450 enzymes) and glutathione. The resulting mixture would be analyzed by LC-MS/MS to detect any potential GSH adducts. The formation of a GSH adduct would suggest the generation of a soft electrophile, likely a quinone-type metabolite.
Cyanide Trapping:
Similarly, incubations with potassium cyanide would be performed to trap any hard electrophiles. The detection of a cyanide adduct would provide strong evidence for the formation of an iminium ion intermediate from the piperazine ring.
Anticipated Research Findings
While specific experimental data for this compound is not publicly available, based on studies of structurally related arylpiperazines, the following outcomes can be anticipated.
Table 1: Hypothetical Glutathione (GSH) Adducts of this compound Identified by LC-MS/MS
| Proposed Adduct | Molecular Weight (Da) | Proposed Structure | Formation Pathway |
| GSH-Adduct 1 | 497.2 | Glutathione conjugated to the ethylphenyl ring | Aromatic hydroxylation followed by oxidation to a quinone-imine intermediate, which is then trapped by GSH. |
| GSH-Adduct 2 | 513.2 | Glutathione conjugated to a hydroxylated ethylphenyl ring | Further oxidation of the aromatic ring leading to a di-hydroxylated intermediate that forms a quinone, subsequently trapped by GSH. |
This table is a representation of potential findings and is based on the metabolic pathways of similar compounds.
Table 2: Hypothetical Cyanide (CN) Adducts of this compound Identified by LC-MS/MS
| Proposed Adduct | Molecular Weight (Da) | Proposed Structure | Formation Pathway |
| CN-Adduct 1 | 217.1 | Cyanide addition to the piperazine ring | Oxidation of the carbon alpha to the nitrogen in the piperazine ring to form an iminium ion, which is subsequently trapped by cyanide. |
This table is a representation of potential findings and is based on the metabolic pathways of similar compounds.
The structural elucidation of these trapped adducts would be accomplished using tandem mass spectrometry (MS/MS). The fragmentation patterns of the parent ions of the adducts would provide crucial information about the site of conjugation and the structure of the reactive intermediate.
The identification of such reactive metabolites in vitro is a critical step in drug development, as it allows for the early assessment of potential toxicological risks. Should significant reactive metabolite formation be observed for this compound, further studies would be warranted to understand the potential clinical implications.
Computational Chemistry and Molecular Modeling of 1 3 Ethylphenyl Piperazine
Quantum Mechanical Studies for Electronic Structure and Reactivity
Quantum mechanical studies are fundamental in elucidating the electronic characteristics of 1-(3-Ethylphenyl)piperazine. These methods provide a detailed understanding of the molecule's stability, reactivity, and electron distribution.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For piperazine (B1678402) derivatives, DFT calculations, often employing methods like B3LYP with a 6-31G basis set, are utilized to determine the optimized molecular geometry and ground state energy. This process of energy minimization finds the most stable conformation of the molecule. The structural parameters, including bond lengths and angles, obtained from these calculations are often in good agreement with experimental data. Furthermore, DFT can be used to calculate partial charges and proton affinities, which are crucial for understanding intermolecular interactions.
Table 1: Representative Theoretical Data from DFT Calculations on Related Piperazine Compounds This table presents typical data that would be generated for this compound based on calculations for similar molecules.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Ground State Energy | -X Hartrees | Indicates the stability of the molecule's electronic structure. |
| Dipole Moment | Y Debye | Measures the molecule's overall polarity. |
| Proton Affinity | Z kcal/mol | Quantifies the molecule's ability to accept a proton, indicating basicity. |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and a greater potential for intramolecular charge transfer (ICT). In arylpiperazine derivatives, the HOMO is often localized on the aryl ring, while the LUMO can be distributed across the piperazine moiety, facilitating charge transfer upon excitation.
Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Implications This table outlines the significance of FMO parameters that would be calculated for this compound.
| Parameter | Formula | Interpretation |
|---|---|---|
| HOMO Energy (EHOMO) | - | Correlates with the ionization potential; higher energy indicates a better electron donor. |
| LUMO Energy (ELUMO) | - | Correlates with the electron affinity; lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
For arylpiperazine derivatives, molecular docking studies have been employed to predict their binding modes within the active sites of various protein targets. These simulations can identify key amino acid residues that are crucial for the ligand's binding affinity and selectivity. The interactions are often a combination of hydrophobic interactions, hydrogen bonds, and sometimes salt bridges. For instance, the aryl group of the ligand might engage in hydrophobic interactions with nonpolar residues in the binding pocket, while the piperazine nitrogen atoms can act as hydrogen bond acceptors or donors.
A detailed analysis of the docked poses allows for the characterization of the hydrogen bonding network and other intermolecular forces that stabilize the ligand-protein complex. Hydrogen bonds are particularly important for the specificity of ligand binding. The piperazine ring, with its two nitrogen atoms, is a key pharmacophoric feature that can participate in hydrogen bonding with specific residues in the receptor's active site. The ethylphenyl moiety would likely be involved in hydrophobic interactions within the binding pocket.
Table 3: Common Intermolecular Interactions in Ligand-Protein Binding This table describes the types of interactions that would be analyzed in docking studies of this compound.
| Interaction Type | Description | Potential Involvement of this compound |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atoms of the piperazine ring. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The ethylphenyl group. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The entire molecule. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring. |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. This technique is used to study the conformational flexibility of ligands and the stability of ligand-protein complexes. MD simulations can reveal how a ligand adapts its conformation within a binding site and how the protein structure might change upon ligand binding. For piperazine derivatives, MD simulations can be used to assess the stability of the interactions predicted by molecular docking and to explore the conformational space available to the molecule in solution and when bound to a receptor. These simulations can also provide insights into the thermodynamics of binding by calculating binding free energies.
Ligand-Based Computational Approaches in Design
Ligand-based drug design (LBDD) methodologies are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. ptfarm.plnih.gov These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, computational models can be developed to predict the activity of novel compounds.
One of the most common LBDD techniques applied to arylpiperazine derivatives is the Quantitative Structure-Activity Relationship (QSAR) analysis. mdpi.comnih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For arylpiperazine derivatives, various molecular descriptors are calculated to quantify their structural, electronic, and physicochemical properties. These descriptors can include:
Constitutional Descriptors: Molecular weight, number of specific atoms (e.g., oxygen, nitrogen), and number of double bonds.
Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.
Quantum Chemical Descriptors: Properties like dipole moment and partial charges on atoms, which are derived from quantum mechanical calculations.
A study on piperazine and keto piperazine derivatives as renin inhibitors highlighted the importance of constitutional descriptors such as Sv (sum of valence degrees), nDB (number of double bonds), and nO (number of oxygen atoms) in the binding of these ligands to the enzyme. doi.org For a hypothetical QSAR study of this compound analogs, one could explore how variations in the substitution pattern on the phenyl ring influence a particular biological activity. For instance, the position and nature of substituents could alter the electronic and steric properties, which in turn could be correlated with activity. researchgate.net
Another powerful ligand-based approach is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific biological target. nih.govnih.gov For a series of active arylpiperazine compounds, a pharmacophore model can be generated by aligning the molecules and identifying common features. This model can then be used as a 3D query to screen large virtual compound libraries to identify new potential hits with diverse chemical scaffolds but the correct spatial arrangement of key features.
The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound and its analogs.
| Compound | Biological Activity (IC50, µM) | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Acceptors |
| This compound | Value | 190.29 | Value | 2 |
| Analog 1 (e.g., 1-(3-methylphenyl)piperazine) | Value | 176.26 | Value | 2 |
| Analog 2 (e.g., 1-(3-chlorophenyl)piperazine) | Value | 196.67 | Value | 2 |
| Analog 3 (e.g., 1-(4-ethylphenyl)piperazine) | Value | 190.29 | Value | 2 |
Structure-Based Drug Design Principles Applied to Piperazine Scaffolds
Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, which is typically a protein or nucleic acid. ptfarm.pl This information allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. Molecular docking is a primary tool in SBDD. lookchem.com
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov For a compound like this compound, a docking study would involve placing the molecule into the binding pocket of a target receptor and calculating the binding energy for different poses. The results can provide valuable insights into the binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.comconnectjournals.com
For example, in the design of new phenylpiperazine derivatives as potential anticancer agents, molecular docking studies have been used to show how these molecules can bind to the minor groove of DNA and the DNA-Topoisomerase II complex. mdpi.com The protonated nitrogen atoms of the piperazine ring are often crucial for forming strong electrostatic interactions or hydrogen bonds with acidic residues like aspartate in a binding site. mdpi.com The ethylphenyl group of this compound would likely engage in hydrophobic interactions within a corresponding pocket of the target protein.
The following table summarizes the types of interactions that are typically analyzed in docking studies of piperazine-containing ligands with a hypothetical receptor.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in Receptor |
| Hydrogen Bonding | Piperazine nitrogen atoms | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Ethylphenyl group | Leucine, Isoleucine, Valine, Phenylalanine |
| Electrostatic (Ionic) Interactions | Protonated piperazine nitrogen | Aspartate, Glutamate |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can help to refine the binding poses predicted by docking and provide a more accurate estimation of the binding free energy. nih.govnih.gov
Analytical Techniques for the Characterization of 1 3 Ethylphenyl Piperazine in Research
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopy is fundamental to the structural analysis of 1-(3-Ethylphenyl)piperazine, providing detailed information about its atomic composition and bonding arrangement.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A key feature is the N-H stretching vibration of the secondary amine in the piperazine (B1678402) ring, which typically appears as a moderate band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and piperazine groups is observed just below 3000 cm⁻¹. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. Furthermore, C-N stretching vibrations and aromatic C=C ring stretching bands are expected in the fingerprint region (below 1600 cm⁻¹). rsc.orgresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Piperazine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| Aromatic C=C Bending | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
Ultraviolet-Visible (UV/Vis) Spectrophotometry
Ultraviolet-Visible (UV/Vis) spectrophotometry measures the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π→π* transitions within the substituted benzene (B151609) ring. The electronic conjugation between the phenyl ring and the nitrogen atom of the piperazine ring influences the position and intensity of the absorption maxima (λmax). Typically, phenylpiperazine derivatives exhibit strong absorption bands in the UV region, often between 230 and 280 nm. nist.govnist.govacs.org
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₈N₂), the protonated molecule [M+H]⁺ would be observed. HRMS can distinguish this from other molecules with the same nominal mass but different elemental formulas, providing definitive confirmation of the compound's identity. rsc.org
The theoretical exact mass of the [M+H]⁺ ion for C₁₂H₁₈N₂ is calculated to be 191.1543 Da. An experimental HRMS measurement within a few parts per million (ppm) of this value confirms the molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique is highly sensitive and selective for analyzing complex mixtures. In the analysis of this compound, the parent ion ([M+H]⁺, m/z 191.15) is selected and subjected to collision-induced dissociation (CID) to produce a series of characteristic product ions. nih.govsemanticscholar.org
The fragmentation of phenylpiperazines is well-documented and typically involves the cleavage of the piperazine ring. xml-journal.net The fragmentation of this compound is expected to yield specific ions that confirm the presence of both the ethylphenyl group and the piperazine moiety.
Table 3: Predicted LC-MS/MS Fragmentation for this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragment Structure |
| 191.15 | 132.11 | C₃H₇N | Ethylphenyl-N-CH₂⁺ |
| 191.15 | 119.09 | C₄H₈N₂ | Ethylphenyl⁺ |
| 191.15 | 70.07 | C₈H₉N | Piperazine fragment C₄H₈N⁺ |
Note: Fragmentation patterns are predicted based on known pathways for analogous phenylpiperazine compounds. xml-journal.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone for the definitive identification of volatile and semi-volatile compounds like this compound. rsc.orgnih.gov In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph, where it travels through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. unodc.org
For arylpiperazines, a common approach involves using a capillary column with a non-polar or mid-polarity stationary phase, such as a (5%-phenyl)-methylpolysiloxane phase. researchgate.net The oven temperature is programmed to ramp up gradually, ensuring the separation of this compound from any starting materials, by-products, or degradation products.
Once the separated components exit the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron ionization (EI), which involves bombarding them with a high-energy electron beam. This process is energetic and causes the molecules to fragment in a reproducible manner. The molecular ion (M+) of this compound, corresponding to its molecular weight, would be observed. Furthermore, a characteristic fragmentation pattern would emerge, primarily from the cleavage of the piperazine ring and the ethylphenyl moiety. This fragmentation pattern serves as a "fingerprint," allowing for unambiguous structural confirmation by comparing it to spectral libraries or by interpreting the fragmentation pathways. Common fragment ions for phenylpiperazines often result from the cleavage of the C-N bonds within the piperazine ring. nih.govxml-journal.net
| Parameter | Typical Condition |
|---|---|
| GC Column | (5%-Phenyl)-methylpolysiloxane or similar (e.g., 30 m x 0.25 mm i.d., 0.25 µm film) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injection Mode | Split/Splitless |
| Oven Program | Initial temp 100°C, ramp at 10-20°C/min to ~280-300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 50-550 amu |
Chromatographic Methods for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile or thermally sensitive compounds in research and pharmaceutical settings. eurasianjournals.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective modality. mdpi.com In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system.
The separation occurs on a column packed with a non-polar stationary phase, typically silica (B1680970) particles that have been chemically modified with C18 (octadecyl) alkyl chains. unodc.org The mobile phase is a polar solvent system, usually a mixture of water (often containing a buffer or acid modifier like formic acid or phosphoric acid to ensure the analyte is in a consistent ionic state) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com By running a gradient—gradually increasing the proportion of the organic solvent in the mobile phase—compounds are eluted from the column based on their hydrophobicity. Less polar impurities will be retained longer on the C18 column, while more polar ones will elute earlier.
Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method can provide highly accurate and precise purity values. eurasianjournals.comjocpr.com
| Parameter | Typical Condition |
|---|---|
| HPLC Column | C18 (Octadecylsilane) bonded silica (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient elution (e.g., 5% to 95% B over 20-30 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~240-254 nm |
| Column Temperature | Ambient or controlled (e.g., 30-40°C) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or quickly assessing the purity of fractions from a purification process. analyticaltoxicology.comlibretexts.org For the analysis of this compound, the stationary phase is typically a glass or aluminum plate coated with a thin layer of silica gel (SiO₂). unodc.org A fluorescent indicator (F254) is often incorporated into the silica gel, allowing for the visualization of UV-active compounds under a UV lamp (254 nm).
A small spot of the sample solution is applied near the bottom of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The mobile phase, or eluent, moves up the plate via capillary action. The separation is based on the principle of differential partitioning of the sample components between the stationary and mobile phases. libretexts.org For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a less polar solvent (e.g., ethyl acetate, dichloromethane) and a more polar solvent (e.g., methanol, hexane) is often effective. nih.gov A small amount of a base, such as triethylamine (B128534) or ammonia, is frequently added to the eluent to prevent the basic nitrogen atoms in the piperazine ring from interacting too strongly with the acidic silica gel, which can cause streaking or "tailing" of the spot.
After development, the plate is dried and visualized under a UV lamp. The position of the compound is quantified by its retardation factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The presence of multiple spots indicates the presence of impurities. libretexts.org
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |
| Mobile Phase (Eluent) | Mixture of ethyl acetate/hexane or dichloromethane/methanol. Often with ~0.5-1% triethylamine or ammonia. |
| Application | Spotting with a glass capillary tube |
| Development | Ascending, in a saturated chamber |
| Visualization | UV light at 254 nm |
Strategic Development of 1 3 Ethylphenyl Piperazine in Lead Optimization Paradigms
Principles of Hit-to-Lead Optimization in Drug Discovery
The process of drug discovery often begins with high-throughput screening (HTS), where vast libraries of chemical compounds are tested for activity against a specific biological target. dotmatics.com The active compounds identified from this initial screen are termed "hits." nih.gov A hit, such as 1-(3-Ethylphenyl)piperazine, typically exhibits the desired biological activity, but often at a modest potency (e.g., in the micromolar range) and may possess suboptimal pharmacological properties. wikipedia.org
The hit-to-lead (H2L) or lead generation phase aims to refine these initial hits into a more promising "lead" series. wikipedia.org The primary objectives of this stage are to:
Confirm Activity: Verify the on-target activity of the hit and rule out artifacts from the primary screen.
Establish a Structure-Activity Relationship (SAR): Understand how different parts of the molecule contribute to its activity. upmbiomedicals.com
Improve Potency: Increase the binding affinity of the compound for its target, often by orders of magnitude. wikipedia.org
Assess 'Drug-likeness': Evaluate initial physicochemical and pharmacokinetic properties, such as solubility and metabolic stability, to identify potential liabilities early in the process. nih.gov
Ultimately, the goal is to select a few chemical series that show the greatest promise for producing a drug candidate after undergoing the more resource-intensive phase of lead optimization. upmbiomedicals.com
Iterative Design-Synthesis-Test-Analyze (DSTA) Cycles for Compound Advancement
Lead optimization is fundamentally driven by the Design-Synthesis-Test-Analyze (DSTA) cycle, an iterative process that systematically refines a compound's properties. chalmers.seresearchgate.net This cycle is the core engine of medicinal chemistry, allowing research teams to test hypotheses and navigate the complex chemical space around a lead compound. researchgate.net
For a scaffold like this compound, the DSTA cycle would proceed as follows:
Design: Based on existing data, scientists design a new set of analogues. This could involve proposing modifications to the ethylphenyl moiety (e.g., changing the position of the ethyl group, replacing it with other alkyl or functional groups, or adding substituents to other parts of the phenyl ring) or altering the piperazine (B1678402) ring itself. Computational tools are often heavily utilized in this phase.
Make: Medicinal chemists synthesize the designed compounds. The piperazine scaffold is synthetically tractable, allowing for the creation of diverse analogues through established chemical reactions like N-arylation or N-alkylation. researchgate.netresearchgate.net
Test: The newly synthesized compounds are evaluated in a cascade of biological assays. These tests measure potency, selectivity against other targets, and key pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). universiteitleiden.nl
Analyze: The team analyzes the data from the tests to understand the impact of the chemical modifications. This analysis generates new knowledge and informs the subsequent round of designs, thus "closing the loop" and beginning the cycle anew. nih.gov
Each DSTA cycle builds upon the last, progressively improving the compound's profile until a candidate suitable for preclinical development is identified.
Optimization of Potency and Selectivity for Targeted Biological Systems
A primary goal of lead optimization is to maximize a compound's potency for its intended target while minimizing its activity at other targets to avoid side effects. This is achieved through a deep understanding of the structure-activity relationship (SAR). For phenylpiperazine derivatives, SAR studies explore how modifications to the chemical structure affect biological activity. mdpi.comnih.gov
For instance, in a hypothetical optimization program for this compound targeting a G-protein coupled receptor (GPCR), chemists would synthesize analogues to probe the chemical space around the lead. Modifications might include altering the substituent on the phenyl ring or its position. The meta-position of the phenyl ring, as in the parent compound, is often found to be critical for selectivity between different receptor subtypes. nih.govacs.org
The results of such a hypothetical SAR study are illustrated in the table below, showing how structural changes can modulate potency (measured as IC₅₀, the concentration required to inhibit 50% of the target's activity) and selectivity against a common off-target like the hERG ion channel, whose inhibition can lead to cardiotoxicity.
| Compound | R Group (on Phenyl Ring) | Target IC₅₀ (nM) | hERG IC₅₀ (nM) | Selectivity Index (hERG/Target) |
| 1 | 3-Ethyl (Parent) | 150 | 12,000 | 80 |
| 2 | 4-Ethyl | 450 | 15,000 | 33 |
| 3 | 3-Trifluoromethyl | 55 | 18,000 | 327 |
| 4 | 3-Methoxy | 98 | 9,500 | 97 |
| 5 | 3-Chloro | 75 | 5,000 | 67 |
This table contains illustrative data to demonstrate SAR principles.
In this example, moving the ethyl group to the para-position (Compound 2) decreases potency. Replacing the ethyl group with an electron-withdrawing trifluoromethyl group (Compound 3) improves potency and selectivity, making it a more promising candidate. This systematic approach allows researchers to fine-tune the molecule's interaction with its biological targets. nih.govacs.org
Strategies for Enhancing Pharmacological Properties beyond Initial Hits
A potent and selective compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentration and for an adequate duration. Therefore, optimizing pharmacokinetic (PK) and ADMET properties is a parallel and equally important goal of lead optimization. researchcommons.orgnih.govnih.gov The piperazine ring itself is often incorporated into molecules to improve aqueous solubility and other 'drug-like' properties. researchgate.netmdpi.com
Key strategies for enhancing pharmacological properties include:
Modulating Lipophilicity: The balance between water and lipid solubility (measured by LogP or LogD) is crucial for absorption and distribution. This can be tuned by adding or removing polar or nonpolar functional groups.
Improving Metabolic Stability: Compounds are often rapidly broken down by enzymes in the liver. In vitro assays using human liver microsomes (HLM) can identify these "metabolic soft spots." Chemists can then block these sites of metabolism, for example, by replacing a metabolically labile hydrogen atom with a fluorine atom, thereby increasing the compound's half-life. youtube.com
Enhancing Permeability: For oral drugs, the ability to pass through the intestinal wall is critical. In vitro models like the Caco-2 permeability assay are used to predict this property. drugpatentwatch.com
Reducing Toxicity: Early assessment for potential toxicity, such as inhibition of cytochrome P450 (CYP) enzymes or the hERG channel, is essential to reduce the risk of failure in later development stages. aacrjournals.org
The following table illustrates how structural modifications to a lead compound could impact key ADMET parameters.
| Compound | Modification | LogP | Aqueous Solubility (µM) | HLM Stability (t½, min) |
| Lead A | Parent Structure | 3.5 | 15 | 10 |
| Lead B | Added hydroxyl group | 2.9 | 50 | 9 |
| Lead C | Added fluorine to block metabolism | 3.7 | 12 | 45 |
| Lead D | Replaced ethyl with cyclopropyl | 3.2 | 25 | 28 |
This table contains illustrative data to demonstrate the optimization of physicochemical properties.
Here, adding a polar hydroxyl group (Lead B) improves solubility but does not address the metabolic instability. Adding a fluorine atom (Lead C) significantly improves the metabolic half-life, representing a successful optimization strategy.
Role of Computational Tools in Guiding Lead Optimization Programs
Modern lead optimization is heavily reliant on computational chemistry and computer-aided drug design (CADD). bioscipublisher.com These in silico tools accelerate the DSTA cycle by predicting compound properties before they are synthesized, saving significant time and resources. drugpatentwatch.commdpi.comcomputabio.com
Key computational methods used in the optimization of a compound like this compound include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to its target protein. nih.govmdpi.com It allows chemists to visualize the binding interactions, such as hydrogen bonds or hydrophobic interactions, and design new analogues with improved affinity. fgcu.edursc.org For example, docking could reveal a pocket in the target receptor that could better accommodate a larger substituent than the ethyl group, guiding the synthesis of more potent compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in a compound's chemical structure with changes in biological activity. nih.govacs.org Once a reliable model is built, it can be used to predict the potency of newly designed compounds before they are made.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand and protein over time, providing a more dynamic and realistic view of the binding event and helping to estimate binding affinity and stability. ox.ac.uk
Q & A
What are the standard synthesis protocols for 1-(3-Ethylphenyl)piperazine derivatives, and how do reaction conditions influence yield?
Basic Synthesis Methodology
A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the synthesis of structurally similar piperazine triazoles. For example, a mixture of H₂O and DCM (1:2 ratio) with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) facilitates click chemistry at ambient temperature . Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction, washing, and silica gel chromatography. Key factors affecting yield include stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives) and solvent polarity during purification .
How can substituent positioning on the phenyl ring alter synthetic pathways for piperazine analogs?
Advanced Synthetic Design
Substituent placement (e.g., 3-ethyl vs. 3-chlorophenyl groups) impacts steric and electronic effects during coupling reactions. For instance, electron-withdrawing groups (e.g., -CF₃) may require adjusted coupling reagent ratios (e.g., EDC/HOAt) to enhance nucleophilic substitution efficiency . Ortho-substituted derivatives often necessitate prolonged reaction times due to steric hindrance, while para-substituted analogs may exhibit faster kinetics. Computational modeling (e.g., DFT) can predict reactivity trends to optimize synthetic routes .
What analytical techniques are most reliable for characterizing this compound purity and structural conformation?
Basic Characterization
Raman microspectroscopy with multivariate analysis (e.g., PCA-LDA) effectively distinguishes positional isomers (e.g., 3- vs. 4-substituted phenylpiperazines) by spectral peaks at 20 mW laser power and 128–256 scans . HPLC coupled with UV detection (e.g., 254 nm) is standard for purity assessment, while NMR (¹H/¹³C) confirms substituent integration and regiochemistry .
How can multivariate statistical methods resolve spectral overlaps in piperazine analogs?
Advanced Analytical Strategy
Principal Component Analysis (PCA) reduces dimensionality of Raman spectral data, isolating key variances (e.g., PC2 explains 99% variance for benzylpiperazine isomers). Linear Discriminant Analysis (LDA) then classifies isomers (e.g., 3-TFMPP vs. 4-TFMPP) using intensity and peak position data. This method achieves >95% separation accuracy for structurally similar analogs .
Which biological targets are commonly associated with this compound derivatives?
Basic Pharmacological Profile
Piperazines frequently interact with serotonin (5-HT) receptors (e.g., 5-HT₂B/2C agonism) and dopamine transporters (DAT). For example, 1-(3-chlorophenyl)piperazine is a metabolite of trazodone and exhibits affinity for 5-HT receptors . Radioligand binding assays using [³H]paroxetine or [³H]citalopram are standard for evaluating DAT/SERT inhibition .
How can structural modifications enhance selectivity for serotonin vs. dopamine transporters?
Advanced Drug Design
Introducing bulky substituents (e.g., 3-trifluoromethylphenyl) on the piperazine ring reduces DAT affinity while retaining 5-HT activity. For example, GBR 12909 derivatives with bis(4-fluorophenyl)methoxy groups show 10-fold higher DAT selectivity than unmodified analogs . Docking studies using homology models (e.g., hDAT PDB: 4XP4) guide rational substitutions to optimize steric complementarity .
How should researchers address contradictions in reported biological activities of piperazine derivatives?
Data Contradiction Analysis
Discrepancies often arise from assay variability (e.g., cell lines, radioligands). Meta-analyses comparing IC₅₀ values across studies (e.g., HEK-293 vs. CHO cells) can identify confounding factors . For example, 3-TFMPP exhibits variable potency in postmortem blood (0.05–0.15 mg/L) due to co-administered drugs (e.g., ethanol) altering pharmacokinetics . Standardizing in vitro protocols (e.g., uniform buffer systems) minimizes variability.
What storage conditions ensure long-term stability of this compound derivatives?
Stability and Handling
Piperazine analogs are hygroscopic; store under inert gas (N₂/Ar) at −20°C in amber vials. Degradation products (e.g., oxidation to quinones) are detectable via LC-MS. For brominated derivatives (e.g., 1-(3-bromophenyl)piperazine), avoid exposure to light to prevent aryl bromide cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
